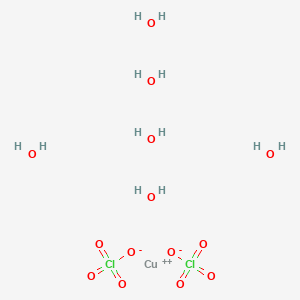

Cupric perchlorate hexahydrate

Description

Properties

IUPAC Name |

copper;diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHELIHXBJRANPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145581 | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep blue solid; [Merck Index] Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-46-9 | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diperchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PERCHLORATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JSH2LO1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. By delving into the crystallographic data, experimental protocols, and the intricate coordination environment of the copper ion, this document serves as a vital resource for researchers in crystallography, materials science, and drug development. Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for elucidating its chemical and physical properties, which can inform the design of novel materials and pharmaceuticals.

Crystallographic Data Summary

Two independent studies on the crystal structure of cupric perchlorate hexahydrate provide detailed quantitative data. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] A summary of the key crystallographic parameters is presented in the table below, allowing for a clear comparison of the findings.

| Parameter | Value (Mani & Ramaseshan, 1961)[1] | Value (Gallucci & Gerkin, 1989)[2] |

| Formula | Cu(ClO₄)₂·6H₂O | Cu(ClO₄)₂·6H₂O |

| Molecular Weight | 370.54 g/mol | 370.54 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a | 5.14 Å | 5.137 (1) Å |

| b | 23.173 Å | 22.991 (3) Å |

| c | 14.147 Å | 13.849 (2) Å |

| β | 90° | 90.66 (1)° |

| Volume (V) | 1682.8 ų | 1635.4 (4) ų |

| Z | 6 | 6 |

| Calculated Density (Dx) | 2.20 g/cm³ | 2.26 g/cm³ |

| Radiation | CuKα | MoKα (λ = 0.71069 Å) |

| Temperature | Not Specified | 296 K |

| Mean Cu-O distance | 2.18 Å | Not explicitly stated |

| Mean Cl-O distance | 1.48 Å | 1.429 (5) Å (observed) |

Experimental Protocols

The determination of the crystal structure of cupric perchlorate hexahydrate involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of Single Crystals

Pale bluish-green single crystals of cupric perchlorate hexahydrate can be grown from an aqueous solution.[1] Due to the compound's hygroscopic nature, careful handling is required.[1] A general procedure for obtaining single crystals of a soluble salt like cupric perchlorate hexahydrate from a solution is through slow evaporation or by carefully controlling the temperature to induce crystallization.

General Recrystallization Procedure:

-

Solvent Selection: For cupric perchlorate hexahydrate, water is a suitable solvent.

-

Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature to ensure complete dissolution.

-

Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.

-

Crystal Growth:

-

Slow Evaporation: The filtered solution is left undisturbed in a vessel covered with a perforated lid to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration will lead to the formation of well-defined single crystals over time.

-

Slow Cooling: Alternatively, the saturated solution can be slowly cooled. As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals. The rate of cooling is crucial; slower cooling rates generally produce larger and higher-quality crystals.

-

-

Crystal Harvesting: Once crystals of a suitable size have formed, they are carefully separated from the mother liquor.

Given that cupric perchlorate hexahydrate is extremely hygroscopic, the selected single crystals should be promptly enclosed in Lindemann glass capillaries to prevent atmospheric moisture absorption, which could degrade the crystal quality.[1]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement within the single crystal is determined using X-ray diffraction.

General Workflow:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. For hygroscopic samples like cupric perchlorate hexahydrate, this is typically done within the protective glass capillary.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations. The diffracted X-rays are recorded by a detector. For the 1989 study, MoKα radiation was used, and the data was collected at 296 K.[2]

-

Data Processing: The raw diffraction intensities are processed to calculate the unit cell parameters and the intensities of the unique reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. Initial phases are determined using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the structure. This model is subsequently refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The 1961 study utilized Fourier and least-squares methods for structure determination.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a coordination complex like cupric perchlorate hexahydrate.

Coordination Environment of the Copper(II) Ion

The crystal structure of cupric perchlorate hexahydrate reveals a distorted octahedral coordination geometry around the two inequivalent copper ions.[2] Each copper ion is coordinated to six water molecules. The perchlorate groups are not directly bonded to the copper ions but are present as counter-ions in the crystal lattice.[1][2]

References

In-depth Technical Guide: The Thermal Decomposition Mechanism of Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. The information presented herein is curated from scientific literature and is intended to support research and development activities where the thermal stability and decomposition characteristics of this compound are of interest.

Introduction

Cupric perchlorate hexahydrate is a blue crystalline solid that is soluble in water and various organic solvents.[1] Like other perchlorate salts, it is a strong oxidizing agent, and its thermal decomposition is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt.[1] Understanding the precise mechanism, including the temperature ranges of stability, intermediate products, and gaseous byproducts, is critical for its safe handling and application in various chemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of cupric perchlorate hexahydrate is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | Cu(ClO₄)₂·6H₂O | [1] |

| Molar Mass | 370.54 g/mol | [1] |

| Appearance | Blue crystalline solid | [1] |

| Melting Point | 82 °C | [1] |

| Boiling/Decomposition Point | 100-102 °C | [1] |

Thermal Decomposition Pathway

The thermal decomposition of cupric perchlorate hexahydrate proceeds through a series of distinct stages, which can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Step 1: Dehydration

The initial stage of decomposition involves the loss of the six water molecules of hydration. This process typically occurs in overlapping steps and is endothermic. The dehydration is generally complete before the onset of the decomposition of the anhydrous perchlorate.

Step 2: Decomposition of Anhydrous Cupric Perchlorate

Following dehydration, the anhydrous cupric perchlorate undergoes a complex exothermic decomposition. This stage is characterized by the breakdown of the perchlorate anions and the copper(II) cation, leading to the formation of a solid residue and the evolution of various gaseous products. The final solid product is typically copper(II) oxide (CuO) or, under certain conditions, copper(I) oxide (Cu₂O) or copper metal.[2]

The overall decomposition reaction can be generalized as:

Cu(ClO₄)₂ → CuO(s) + Cl₂(g) + 3.5O₂(g)

However, the actual gaseous products are often a mixture of chlorine, oxygen, and chlorine oxides.

Quantitative Thermal Analysis Data

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Enthalpy Change (ΔH) | Evolved Gases |

| 1 | Dehydration (Loss of 6 H₂O) | ~80 - 150 | 29.15% | Endothermic | H₂O |

| 2 | Decomposition of Anhydrous Salt | > 150 | 70.85% (to CuO) | Exothermic | O₂, Cl₂, ClO₂, HCl |

Note: The decomposition of the anhydrous salt is complex and may occur in multiple steps with the evolution of a mixture of gases. The final solid residue and the exact composition of the evolved gases can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

To obtain precise data for the thermal decomposition of cupric perchlorate hexahydrate, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition stages and the corresponding mass losses.

Instrumentation: A simultaneous TG-DTA instrument.

Methodology:

-

Sample Preparation: A small sample of cupric perchlorate hexahydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) is maintained at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

-

Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of temperature.

-

Data Analysis: The resulting TG and DTA curves are analyzed to identify the onset and peak temperatures of thermal events, the percentage mass loss for each step, and the nature of the thermal events (endothermic or exothermic).

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during each stage of decomposition.

Instrumentation: A thermal analyzer (TGA or DTA) coupled to a mass spectrometer.

Methodology:

-

TGA-MS Setup: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Heating Program: The same heating program as in the TG-DTA analysis is used.

-

MS Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z 18 for H₂O, 32 for O₂, 35/37 for Cl, 70/72/74 for Cl₂, 67/69 for ClO₂).

-

Data Analysis: The ion current for specific m/z values is plotted against temperature, allowing for the identification of the evolved gases at each decomposition stage observed in the TGA curve.

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical flow of the experimental analysis and the proposed thermal decomposition pathway of cupric perchlorate hexahydrate.

References

An In-depth Technical Guide to the Solubility of Cupric Perchlorate Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of cupric perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) in various organic solvents. Due to its utility as a catalyst and precursor in chemical synthesis, understanding its behavior in non-aqueous media is crucial for reaction optimization, process design, and safety. This document compiles available solubility data, details experimental protocols for its determination, and illustrates key processes through logical diagrams.

Executive Summary

Cupric perchlorate hexahydrate, a blue crystalline solid, is a versatile reagent in organic and coordination chemistry. Its solubility in organic solvents is a critical parameter for its application in homogeneous catalysis and other solution-based reactions. This guide summarizes the known qualitative and limited quantitative solubility data for this compound. While broadly soluble in polar organic solvents, precise quantitative data is not widely available in the literature, necessitating the use of standardized experimental protocols for its determination. This guide provides detailed methodologies for such determinations.

Solubility Data

The solubility of cupric perchlorate hexahydrate is influenced by the polarity, coordinating ability, and dielectric constant of the organic solvent. Generally, it exhibits good solubility in polar, coordinating solvents. A summary of available data is presented in Table 1.

Table 1: Solubility of Cupric Perchlorate Hexahydrate in Various Organic Solvents

| Solvent | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | CH₃OH | Soluble | Data not available | - |

| Ethanol | C₂H₅OH | Soluble | Data not available | - |

| Acetone | (CH₃)₂CO | Soluble | Data not available | - |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Data not available | - |

| Acetic Acid | CH₃COOH | Soluble | Data not available | - |

| Acetic Anhydride | (CH₃CO)₂O | Soluble | Data not available | - |

| Furfural | C₅H₄O₂ | Soluble | 69 | 20 |

| Dioxane | C₄H₈O₂ | Soluble | Data not available | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Data not available | - |

| Benzene | C₆H₆ | Insoluble | Data not available | - |

| Carbon Tetrachloride | CCl₄ | Insoluble | Data not available | - |

Note: The lack of extensive quantitative data highlights the necessity for experimental determination for specific applications.

Experimental Protocols for Solubility Determination

Two primary methods for the experimental determination of the solubility of cupric perchlorate hexahydrate in organic solvents are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method is a straightforward and reliable way to determine solubility by measuring the mass of the dissolved solute in a known mass or volume of a saturated solution.[1]

3.1.1 Materials and Reagents:

-

Cupric perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glassware: Erlenmeyer flasks, volumetric flasks, pipettes, beakers

3.1.2 Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of cupric perchlorate hexahydrate to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration is stable.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation or further dissolution.

-

Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood, potentially at a slightly elevated temperature to expedite the process, ensuring the temperature is well below the decomposition temperature of the salt (melts at 82°C).[3]

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the salt (e.g., 60-70°C).

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved cupric perchlorate hexahydrate by subtracting the initial mass of the evaporating dish from the final constant mass.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

UV-Vis Spectrophotometric Method

This method is based on the Beer-Lambert law and is suitable for determining the concentration of copper(II) ions in solution, which can then be used to calculate the solubility.[4] This method is particularly useful for lower solubility values or when only small sample volumes are available.

3.2.1 Materials and Reagents:

-

Saturated solution of cupric perchlorate hexahydrate in the organic solvent (prepared as in section 3.1.2).

-

UV-Vis spectrophotometer.

-

Quartz or glass cuvettes (depending on the wavelength range).

-

Volumetric flasks and pipettes.

-

The pure organic solvent for use as a blank and for dilutions.

3.2.2 Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of cupric perchlorate hexahydrate in a known volume of the organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

-

Determination of Maximum Wavelength (λmax):

-

Using one of the standard solutions, scan across a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for the copper(II) complex in the specific organic solvent. The characteristic blue color of the copper(II) ion typically results in a λmax in the range of 600-800 nm.[5]

-

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Use the pure organic solvent to zero the spectrophotometer (as a blank).

-

Measure the absorbance of each of the standard solutions.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

Take a filtered sample of the saturated solution. It may be necessary to dilute the sample with a known volume of the organic solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution.

-

-

Calculation of Solubility:

-

Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of copper(II) in the (diluted) saturated solution.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution.

-

Express the solubility in the desired units.

-

Visualizations

Logical Diagram of the Dissolution Process

The following diagram illustrates the dynamic equilibrium involved in the dissolution of cupric perchlorate hexahydrate in an organic solvent.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. sci-arch.org [sci-arch.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Properties of Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. The document details the electronic and vibrational spectroscopy of this compound, presenting key quantitative data in structured tables and outlining typical experimental protocols. Visualizations are included to illustrate experimental workflows and the relationships between the compound's structure and its spectroscopic signatures.

Introduction

Cupric perchlorate hexahydrate is an inorganic salt that exists as a blue crystalline solid. It is composed of the hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺, and two perchlorate anions, ClO₄⁻. The spectroscopic properties of this compound are of significant interest as they provide insight into the electronic structure of the copper(II) ion, the nature of the coordination environment, and the vibrations of the constituent ions and water molecules. Understanding these properties is crucial for its applications in catalysis, synthesis, and potentially in the development of therapeutic agents.

The coordination geometry of the [Cu(H₂O)₆]²⁺ cation is a tetragonally distorted octahedron due to the Jahn-Teller effect, a common phenomenon for d⁹ metal ions like Cu(II). This distortion, along with the interactions with the perchlorate anions and the crystal lattice, dictates the observed spectroscopic features.

Electronic Spectroscopy (UV-Visible)

The electronic spectrum of cupric perchlorate hexahydrate in aqueous solution is dominated by the d-d transitions of the [Cu(H₂O)₆]²⁺ ion. These transitions are typically broad and occur in the visible region, giving the compound its characteristic blue color.

Data Presentation: UV-Visible Absorption Data

| Parameter | Value | Reference |

| λmax | ~780 - 800 nm | |

| Molar Absorptivity (ε) | Not explicitly found in search results | - |

| Assignment | 2Eg → 2T2g transition in the distorted octahedral [Cu(H₂O)₆]²⁺ complex | [1] |

Experimental Protocol: UV-Visible Spectroscopy

A typical experimental procedure for obtaining the UV-Visible spectrum of cupric perchlorate hexahydrate is as follows:

-

Sample Preparation: Prepare a series of aqueous solutions of cupric perchlorate hexahydrate of known concentrations (e.g., 0.01 M to 0.1 M) using deionized water.

-

Instrumentation: Use a double-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with deionized water in both the sample and reference cuvettes.

-

Fill the sample cuvette with the cupric perchlorate hexahydrate solution.

-

Scan the absorbance over a wavelength range of approximately 400 nm to 1000 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. If molar absorptivity is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualization: UV-Visible Spectroscopy Workflow

Workflow for UV-Visible Spectroscopy.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the bonding and structure of cupric perchlorate hexahydrate by probing the vibrational modes of the perchlorate anion, the coordinated water molecules, and the Cu-O bonds.

Data Presentation: Infrared (IR) and Raman Spectroscopy Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3500 - 3000 | O-H stretching of coordinated water molecules | [2] |

| ~1630 | H-O-H bending of coordinated water molecules | [2] |

| 1064 (strong, broad) | ν₃ (asymmetric stretch) of ClO₄⁻ | [3] |

| 928 | ν₁ (symmetric stretch) of ClO₄⁻ | [3] |

| 621 (strong, broad) | ν₄ (asymmetric bend) of ClO₄⁻ | [3] |

| 476 | ν₂ (symmetric bend) of ClO₄⁻ | [3] |

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1100 (strong, broad) | ν₃ (asymmetric stretch) of "free" ClO₄⁻ | [4] |

| 932 | ν₁ (symmetric stretch) of ClO₄⁻ in the hexahydrate | [4] |

| 639 | ν₄ (asymmetric bend) of ClO₄⁻ | [3] |

| ~460 | ν₂ (symmetric bend) of ClO₄⁻ | [5] |

Note: The vibrational modes of the perchlorate ion (a tetrahedron) can be split or shifted from their ideal frequencies due to interactions within the crystal lattice.

Experimental Protocol: Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet. A small amount of the crystalline sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

-

Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded over a range that includes the characteristic vibrational frequencies of the compound.

Visualization: Vibrational Spectroscopy Experimental Setup

Simplified setups for IR and Raman spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species such as the Cu(II) ion in cupric perchlorate hexahydrate. The spectrum provides information about the electronic environment of the unpaired electron, including the symmetry of the coordination sphere and the interaction with the copper nucleus (hyperfine coupling). For a tetragonally distorted octahedral Cu(II) complex, an axial EPR spectrum is expected.

Data Presentation: Electron Paramagnetic Resonance (EPR) Data

While specific experimental EPR data for crystalline cupric perchlorate hexahydrate was not found in the search results, typical values for axially distorted Cu(II) complexes are presented below for illustrative purposes. The actual values for Cu(ClO₄)₂·6H₂O may vary.

| Parameter | Typical Value Range for Axial Cu(II) | Reference |

| g‖ (gz) | ~2.2 - 2.4 | [6][7] |

| g⊥ (gx, gy) | ~2.0 - 2.1 | [6][7] |

| A‖ (MHz) | ~400 - 600 | [6] |

| A⊥ (MHz) | < 150 | [6] |

Note: The g-values and hyperfine coupling constants (A) are sensitive to the specific geometry and bonding in the complex. One study on a dinuclear copper(II) perchlorate complex reported g|| = 2.148 and g⊥ = 1.973 for a powdered solid sample.[8] Another simulation of a Cu(II) complex suggested g-values of g₁ ≈ g₂ = 2.043 and g₃ = 2.145.[2]

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: A small amount of the powdered crystalline sample is placed in a quartz EPR tube.

-

Instrumentation: An X-band (~9.5 GHz) EPR spectrometer is commonly used. The sample is placed within a resonant cavity inside a strong electromagnet.

-

Measurement:

-

The sample is cooled to a low temperature (e.g., 77 K, liquid nitrogen) to reduce relaxation effects and sharpen the spectral features.

-

The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency.

-

The absorption of microwaves by the sample is detected and recorded as the first derivative of the absorption spectrum.

-

-

Data Analysis: The g-values and hyperfine coupling constants are extracted from the spectrum by analyzing the positions of the spectral features. Computer simulations are often used to refine these parameters.

Visualization: EPR Spectroscopy Logical Relationship

Relationship between structure and EPR spectrum.

Conclusion

The spectroscopic properties of cupric perchlorate hexahydrate are well-defined and provide a detailed picture of its electronic and molecular structure. The UV-Visible spectrum is characterized by a broad d-d transition of the hexaaquacopper(II) ion. The infrared and Raman spectra reveal the vibrational modes of the coordinated water molecules and the perchlorate anions, reflecting the interactions within the crystal lattice. Electron Paramagnetic Resonance spectroscopy, while not specifically detailed for this compound in the available literature, is a powerful tool to probe the local environment of the paramagnetic Cu(II) center. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound, enabling its characterization and utilization in various scientific and developmental applications.

References

- 1. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Magnetic Susceptibility of Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. It details the theoretical basis of its paramagnetism, experimental protocols for measuring its magnetic susceptibility, and presents illustrative data. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology who are interested in the magnetic characteristics of copper(II) complexes.

Introduction

Cupric perchlorate hexahydrate is a well-characterized coordination compound featuring a copper(II) ion. The Cu²⁺ ion, with its d⁹ electron configuration, possesses one unpaired electron, rendering the complex paramagnetic. The study of its magnetic susceptibility provides insights into the electronic structure and the interactions between the copper centers within the crystal lattice. This guide will delve into the theoretical underpinnings of its magnetic behavior and provide practical guidance on its measurement.

Crystal Structure and Magnetic Properties

The crystal structure of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O, is monoclinic.[1][2] Each copper(II) ion is coordinated by six water molecules in a distorted octahedral geometry.[1] This coordination environment influences the magnetic properties of the complex. As a paramagnetic substance, cupric perchlorate hexahydrate is drawn into an external magnetic field. The extent of this attraction is quantified by its magnetic susceptibility.

The magnetic behavior of many paramagnetic materials can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant

-

T is the absolute temperature

-

θ is the Weiss constant, which provides information about magnetic interactions between adjacent metal ions.

For a d⁹ system like Cu(II), the magnetic moment can be approximated by the spin-only formula:

μ_eff = g√[S(S+1)]

where:

-

μ_eff is the effective magnetic moment

-

g is the Landé g-factor (approximately 2 for a free electron)

-

S is the total spin quantum number (1/2 for Cu²⁺)

Quantitative Data on Magnetic Susceptibility

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) | Effective Magnetic Moment (μ_eff) (B.M.) |

| 77 | 0.00568 | 1.87 |

| 100 | 0.00438 | 1.87 |

| 150 | 0.00292 | 1.87 |

| 200 | 0.00219 | 1.87 |

| 250 | 0.00175 | 1.87 |

| 298 | 0.00147 | 1.87 |

Note: This data is a theoretical representation and should be used as a guideline. Actual experimental values may vary.

Experimental Protocol: Measurement of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common and straightforward technique for determining the magnetic susceptibility of a powdered solid.

Principle

A cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field. The apparent change in mass upon application of the magnetic field is used to calculate the magnetic susceptibility. Paramagnetic samples will be pulled into the field, resulting in an apparent increase in mass.

Apparatus

-

Gouy balance (an analytical balance adapted for this measurement)

-

Electromagnet with a power supply

-

Gaussmeter for magnetic field calibration

-

Sample tube (Gouy tube) of uniform cross-section

-

Standard substance for calibration (e.g., HgCo(SCN)₄)

Procedure

-

Calibration of the Magnetic Field:

-

Place the Gaussmeter probe at the center of the magnetic field.

-

Vary the current supplied to the electromagnet and record the corresponding magnetic field strength.

-

Plot a graph of magnetic field strength versus current.

-

-

Measurement of the Empty Tube:

-

Suspend the empty Gouy tube from the balance so that its bottom is in the center of the magnetic field.

-

Measure the mass of the empty tube with the magnetic field off (m_tube_off).

-

Apply the magnetic field and measure the mass of the empty tube again (m_tube_on).

-

-

Measurement of the Sample:

-

Fill the Gouy tube with powdered cupric perchlorate hexahydrate to a known height, ensuring uniform packing.

-

Measure the mass of the filled tube with the magnetic field off (m_sample_off).

-

Apply the same magnetic field as in the previous step and measure the mass of the filled tube (m_sample_on).

-

Calculations

-

Calculate the change in mass for the empty tube (Δm_tube) and the sample (Δm_sample):

-

Δm_tube = m_tube_on - m_tube_off

-

Δm_sample = m_sample_on - m_sample_off

-

-

The force (F) on the sample due to the magnetic field is given by:

-

F = g * (Δm_sample - Δm_tube), where g is the acceleration due to gravity.

-

-

The volume magnetic susceptibility (κ) can be calculated using the equation:

-

F = ½ * κ * A * H², where A is the cross-sectional area of the sample and H is the magnetic field strength.

-

-

The mass magnetic susceptibility (χ_g) is then:

-

χ_g = κ / ρ, where ρ is the density of the sample.

-

-

Finally, the molar magnetic susceptibility (χ_M) is:

-

χ_M = χ_g * M, where M is the molar mass of cupric perchlorate hexahydrate.

-

Visualizations

Caption: Experimental workflow for determining magnetic susceptibility using the Gouy method.

Caption: Logical flow for calculating molar magnetic susceptibility from experimental data.

Conclusion

This technical guide has provided a detailed overview of the magnetic susceptibility of cupric perchlorate hexahydrate. While specific temperature-dependent experimental data remains elusive in the literature, the theoretical framework and the detailed experimental protocol for the Gouy method offer a solid foundation for researchers. The provided visualizations of the experimental workflow and data analysis process further clarify the practical aspects of determining this important magnetic property. This information is crucial for understanding the electronic structure and potential applications of this and related copper(II) complexes in various scientific and industrial fields.

References

Quantum Chemical Insights into Cupric Perchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O, integrating experimental crystallographic data with a proposed framework for quantum chemical calculations. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.

Introduction

Cupric perchlorate hexahydrate is a metal salt that has garnered interest for its applications as a catalyst and in the synthesis of coordination complexes.[1][2] A thorough understanding of its electronic structure, bonding, and reactivity is crucial for leveraging its full potential. Quantum chemical calculations, in conjunction with experimental data, provide a powerful approach to elucidate these properties at the atomic level. This guide summarizes the known structural parameters determined by X-ray diffraction and outlines a robust computational methodology for theoretical investigations.

Experimental Data and Protocols

Crystallographic Data

The crystal structure of cupric perchlorate hexahydrate has been determined by single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic system with the P2(1)/c space group.[3][4] The structure reveals two inequivalent copper ions, each octahedrally coordinated by six water molecules.[4] The perchlorate groups exhibit a slightly distorted tetrahedral geometry.[4]

Table 1: Crystallographic Data for Cupric Perchlorate Hexahydrate

| Parameter | Value | Reference |

| Formula | Cu(ClO₄)₂·6H₂O | [5] |

| Molecular Weight | 370.54 g/mol | [5] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2(1)/c | [4] |

| a | 5.137(1) Å | [4] |

| b | 22.991(3) Å | [4] |

| c | 13.849(2) Å | [4] |

| β | 90.66(1)° | [4] |

| V | 1635.4(4) ų | [4] |

| Z | 6 | [4] |

| Density (calculated) | 2.26 g/cm³ | [4] |

Table 2: Selected Mean Bond Lengths

| Bond | Observed (Å) | Corrected for Rigid-Body Motion (Å) | Reference |

| Cl-O | 1.429(5) | 1.453(6) | [4] |

| Cu-O (water) | 2.18 | - | [6] |

Experimental Synthesis Protocol

The synthesis of cupric perchlorate hexahydrate can be achieved by the reaction of copper(II) oxide or copper(II) carbonate with perchloric acid.[7]

Materials:

-

Copper(II) oxide (CuO) or Copper(II) carbonate (CuCO₃)

-

Perchloric acid (HClO₄), 60% aqueous solution

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of copper(II) oxide or copper(II) carbonate to a beaker containing a measured volume of 60% perchloric acid. The addition should be done slowly and with constant stirring to control the reaction, which can be exothermic.

-

The reaction for copper(II) oxide is: CuO + 2 HClO₄ → Cu(ClO₄)₂ + H₂O[7]

-

Gently heat the solution on a heating plate to ensure the complete dissolution of the copper salt and to concentrate the solution.

-

Once the solution is saturated, allow it to cool slowly to room temperature.

-

Transfer the solution to a crystallizing dish and allow for slow evaporation of the solvent at room temperature.

-

Pale bluish-green crystals of cupric perchlorate hexahydrate will form.[6]

-

The crystals are hygroscopic and should be stored in a desiccator.[6]

Quantum Chemical Calculations

While specific quantum chemical calculations on cupric perchlorate hexahydrate are not extensively reported in the literature, a robust computational protocol can be proposed based on studies of hydrated copper(II) ions and related complexes.[8][9] Density Functional Theory (DFT) is a suitable method for such investigations.

Proposed Computational Methodology

Level of Theory:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for transition metal complexes.[8][9]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for an accurate description of the electronic structure and intermolecular interactions.[8]

Solvation Model:

-

To account for the aqueous environment of the hydrated crystal, a continuum solvation model such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD) should be employed.[8][9]

Calculated Properties:

-

Geometry Optimization: To obtain the minimum energy structure of the [Cu(H₂O)₆]²⁺ cation and the ClO₄⁻ anion.

-

Vibrational Frequencies: To predict the infrared and Raman spectra and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges to analyze bonding and reactivity.

-

Thermochemical Properties: Calculation of enthalpy and Gibbs free energy of formation.

Visualizations

The following diagrams illustrate key aspects of the structure and synthesis of cupric perchlorate hexahydrate.

Caption: Octahedral coordination of the Cu²⁺ ion by six water molecules.

Caption: Workflow for the synthesis of cupric perchlorate hexahydrate.

References

- 1. 過塩素酸銅(II) 六水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. dspace.rri.res.in [dspace.rri.res.in]

- 7. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydration of copper(II): new insights from density functional theory and the COSMO solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Cupric Perchlorate Hexahydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric perchlorate hexahydrate, with the chemical formula Cu(ClO₄)₂·6H₂O, is a blue crystalline solid that is highly soluble in water and other polar solvents.[1][2][3][4][5][6][7] Its utility in chemical synthesis as a catalyst and in various industrial applications is well-documented.[5][8] However, for researchers, scientists, and professionals in drug development, a critical and often overlooked property is its pronounced hygroscopic nature.[3][4][5][7][9] This guide provides a comprehensive technical overview of the hygroscopicity of cupric perchlorate hexahydrate, its implications, and the methodologies for its characterization. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount for ensuring its stability, handling, and the reproducibility of experimental results.

The Hygroscopic Nature of Cupric Perchlorate Hexahydrate

Cupric perchlorate hexahydrate is classified as a hygroscopic material, meaning it readily absorbs moisture from the surrounding atmosphere.[3][4][5][7][9] This property is attributed to the strong affinity of the copper(II) ion and the perchlorate anion for water molecules. The hexahydrate form indicates that each formula unit of cupric perchlorate is associated with six water molecules in its crystalline structure.[6] However, under conditions of varying relative humidity (RH), the water content of the solid can change, potentially leading to deliquescence—the process where a solid absorbs so much moisture from the air that it dissolves and forms a liquid solution.

Importance in a Research and Drug Development Context

In the pharmaceutical and research sectors, the hygroscopicity of a substance can have significant consequences:

-

Stability and Shelf-life: Absorption of water can lead to chemical degradation, changes in crystalline structure (polymorphism), or the formation of different hydrates, all of which can impact the compound's efficacy and safety.

-

Handling and Weighing: The continuous absorption of moisture can make accurate weighing of the compound challenging, leading to errors in solution preparation and experimental concentrations.

-

Flowability and Formulation: For powdered forms, moisture uptake can lead to caking and poor flowability, which are critical parameters in drug formulation and manufacturing processes.

-

Reaction Kinetics: The presence of absorbed water can alter the kinetics of chemical reactions where the compound is used as a catalyst or reagent.

Quantitative Analysis of Hygroscopicity

Comparative Data for Other Metal Perchlorates

The following table summarizes the deliquescence relative humidity (DRH) for other common metal perchlorates at or near room temperature. The DRH is the specific relative humidity at which a salt will begin to absorb enough atmospheric moisture to dissolve and form a liquid solution.

| Compound | Deliquescence Relative Humidity (DRH) at ~298 K (25 °C) | Citation(s) |

| Magnesium Perchlorate (Mg(ClO₄)₂) | ~40.5% - 42.8% | [10] |

| Calcium Perchlorate (Ca(ClO₄)₂) | ~15.5% - 18.5% | [10] |

| Sodium Perchlorate (NaClO₄) | ~75% | [11] |

Lower DRH values indicate a greater tendency to absorb atmospheric moisture at lower humidity levels. Based on the known hygroscopic nature of cupric perchlorate, its DRH is expected to be in a range that necessitates careful control of ambient humidity during handling and storage.

Experimental Protocol for Determining Hygroscopicity: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a state-of-the-art gravimetric technique used to measure the extent and rate of solvent vapor sorption by a sample.[12][13] It is the industry-standard method for generating moisture sorption isotherms and accurately characterizing the hygroscopic properties of materials, particularly pharmaceuticals.

Principle of DVS

A DVS instrument continuously measures the mass of a sample in a temperature- and humidity-controlled chamber.[12][14] A carrier gas, typically nitrogen, with a precisely controlled partial pressure of a solvent vapor (e.g., water), is passed over the sample. The mass change of the sample is monitored until it reaches equilibrium at a given relative humidity. The RH is then changed in a stepwise manner to generate a sorption (increasing RH) and desorption (decreasing RH) isotherm.

Detailed DVS Experimental Protocol for a Hydrated Salt

The following protocol outlines a typical DVS experiment for characterizing a hydrated salt like cupric perchlorate hexahydrate.

Objective: To determine the moisture sorption-desorption isotherm and assess the hygroscopic nature and hydrate stability of the sample.

Apparatus: A Dynamic Vapor Sorption (DVS) analyzer with a high-precision microbalance.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the cupric perchlorate hexahydrate sample into a clean, dry DVS sample pan.

-

Place the pan onto the DVS microbalance.

-

-

Initial Drying (Optional but Recommended):

-

Equilibrate the sample at a constant temperature (e.g., 25 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes a baseline dry weight.

-

The stability criterion is typically a mass change of less than 0.002% over a 10-minute period.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner. A common sequence is from 0% to 90% RH in 10% RH increments.

-

At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (reaches a stable weight based on the defined stability criterion).

-

Record the mass change at each equilibrium point.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the mass has stabilized, decrease the RH in the same stepwise manner back to 0% RH.

-

Record the equilibrium mass at each desorption step.

-

-

Data Analysis:

-

Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis.

-

The resulting plot is the moisture sorption-desorption isotherm.

-

Analyze the isotherm for key features:

-

Hysteresis: A difference between the sorption and desorption curves, which can indicate phase transitions or changes in the material's structure.

-

Deliquescence Point: A sharp, significant increase in mass at a specific RH, indicating the point at which the sample begins to dissolve.

-

Hydrate Formation/Loss: Step-like changes in the isotherm can indicate the formation of different hydrate states.

-

-

Visualization of Experimental and Logical Workflows

Dynamic Vapor Sorption (DVS) Experimental Workflow

Caption: Workflow for DVS analysis of a hygroscopic sample.

Relevance to Drug Development: Copper Ion Signaling Pathways

While cupric perchlorate itself is not typically a therapeutic agent, the biological activity of copper ions (Cu²⁺) is of significant interest in drug development, particularly in cancer research. Copper is an essential trace element that plays a role in various cellular processes, and its dysregulation is implicated in several diseases. Copper ions can act as signaling molecules, modulating key pathways involved in cell growth, proliferation, and survival.

Copper-Mediated Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Several studies have shown that copper ions can activate this pathway.

Caption: Copper ion-mediated activation of the PI3K/Akt pathway.

This pathway illustrates how extracellular copper ions can lead to the activation of Akt, a key protein kinase that promotes cell survival and proliferation by phosphorylating a variety of downstream targets.[1][15][16][17][18]

Copper's Role in the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is another fundamental signaling pathway that regulates cell growth, differentiation, and survival. Research has indicated that copper is also involved in the activation of this pathway.

Caption: Involvement of copper ions in the MAPK/ERK signaling cascade.

In this pathway, copper ions can contribute to the activation of receptor tyrosine kinases, leading to a phosphorylation cascade that ultimately results in the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation.[8][19][20][21][22]

Conclusion and Recommendations

The hygroscopic nature of cupric perchlorate hexahydrate is a critical physical property that demands careful consideration in research, scientific, and drug development settings. While specific quantitative data for this compound remains elusive in the public domain, the pronounced hygroscopicity is well-established. Researchers and professionals must implement strict handling and storage protocols to mitigate the effects of moisture absorption. The use of controlled-humidity environments (glove boxes or desiccators) and rapid handling are strongly recommended. For precise quantitative characterization, Dynamic Vapor Sorption (DVS) is the recommended analytical technique. Furthermore, when considering the biological implications of copper-containing compounds, it is essential to recognize the role of the copper ion in modulating key cellular signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. A thorough understanding of these principles will ensure the integrity of experimental work and contribute to the successful development of new therapeutic agents.

References

- 1. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Cupric perchlorate hexahydrate | Cl2CuH12O14 | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cupric perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 6. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 7. wholesale Copper(II) perchlorate hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. researchgate.net [researchgate.net]

- 11. lpi.usra.edu [lpi.usra.edu]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. measurlabs.com [measurlabs.com]

- 14. mt.com [mt.com]

- 15. Copper Promotes Tumorigenesis by Activating the PDK1-AKT Oncogenic Pathway in a Copper Transporter 1 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 19. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Copper (II) Ions Activate Ligand-Independent Receptor Tyrosine Kinase (RTK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Cupric Perchlorate Hexahydrate

Introduction

Cupric perchlorate hexahydrate, with the chemical formula Cu(ClO₄)₂·6H₂O, is an inorganic salt that presents as a blue, crystalline, hygroscopic solid[1][2]. It is a compound of significant interest to researchers and scientists, particularly in the fields of chemical synthesis, materials science, and electrochemistry[3]. As a strong oxidizing agent and a versatile catalyst, it facilitates a variety of chemical transformations, including the green synthesis of complex organic molecules[3][4]. This technical guide provides an in-depth overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

Cupric perchlorate hexahydrate is characterized by its distinct blue color and its high solubility in water and various organic solvents[1][5][6]. It is stable under normal storage conditions but is highly hygroscopic, readily absorbing moisture from the air[1][7]. As a strong oxidizer, it requires careful handling, especially in the presence of combustible materials[7][8].

Table 1: Quantitative Physical and Chemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | Cu(ClO₄)₂·6H₂O | [1][7][9][10] |

| Molecular Weight | 370.54 g/mol | [5][6][11][12] |

| Appearance | Blue, odorless, crystalline solid | [1][5][7] |

| Melting Point | 82 °C (180 °F; 355 K) | [1][6] |

| Boiling Point | 100–120 °C (decomposes) | [1][6] |

| Density | 2.225 g/cm³ at 25 °C | [1][7][13] |

| Water Solubility | 146 g/100 mL at 30 °C | [1] |

| Other Solubilities | Soluble in methanol, ethanol, acetone, acetic acid, diethyl ether | [1][6] |

| Crystal System | Monoclinic |[11][14] |

Crystal Structure

The crystal structure of cupric perchlorate hexahydrate has been determined by X-ray diffraction to be monoclinic, belonging to the P2(1)/c space group[11][13][14]. The copper(II) ion is coordinated by six water molecules, forming a distorted octahedral [Cu(H₂O)₆]²⁺ complex[11]. These octahedral complexes are linked with the tetrahedral perchlorate (ClO₄⁻) ions through a network of hydrogen bonds[11][14].

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [11] |

| Space Group | P2(1)/c | [11] |

| a | 5.137 (1) Å | [11] |

| b | 22.991 (3) Å | [11] |

| c | 13.849 (2) Å | [11] |

| β | 90.66 (1)° | [11] |

| Volume (V) | 1635.4 (4) ų | [11] |

| Formula Units (Z) | 6 |[11] |

Chemical Reactivity, Stability, and Hazards

Cupric perchlorate hexahydrate is a potent oxidizing agent and may intensify fires, particularly when in contact with combustible materials[2][8][12]. It is incompatible with reducing agents, organic materials, amines, acids, and finely powdered metals[7][8]. Upon heating, it decomposes, releasing hazardous products such as hydrogen chloride and copper fumes[1][7]. Due to its reactivity, it must be stored away from heat, ignition sources, and incompatible substances in a cool, dry, and well-ventilated area[7].

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of this compound in a research setting.

Protocol 1: Synthesis of Cupric Perchlorate Hexahydrate

This protocol describes a common laboratory-scale synthesis from copper(II) oxide.

-

Objective: To synthesize Cu(ClO₄)₂·6H₂O.

-

Materials: Copper(II) oxide (CuO), 60% Perchloric acid (HClO₄), distilled water, crystallizing dish.

-

Methodology:

-

In a fume hood, carefully and slowly add a stoichiometric amount of copper(II) oxide powder to a stirred solution of 60% perchloric acid. The reaction is exothermic.

-

The reaction proceeds according to the equation: CuO + 2 HClO₄ → Cu(ClO₄)₂ + H₂O[1].

-

Continue stirring until all the copper(II) oxide has dissolved, resulting in a blue solution.

-

Gently heat the solution to concentrate it, but avoid boiling to dryness.

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly at room temperature.

-

Blue crystals of cupric perchlorate hexahydrate will form.

-

Isolate the crystals by filtration and dry them in a desiccator, as the compound is hygroscopic.

-

Protocol 2: Catalytic Synthesis of Polyhydroquinolines

This protocol demonstrates the compound's use as a catalyst in a multi-component green synthesis reaction[4].

-

Objective: To synthesize polyhydroquinolines using a cupric perchlorate hexahydrate catalyst under ultrasound irradiation.

-

Materials: An aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), ammonium acetate (1 mmol), and a catalytic amount of Cu(ClO₄)₂·6H₂O.

-

Methodology:

-

Combine the aldehyde, ethyl acetoacetate, dimedone, ammonium acetate, and the cupric perchlorate hexahydrate catalyst in a reaction vessel[4].

-

Place the vessel in an ultrasonic bath operating at approximately 35 kHz.

-

Irradiate the mixture at room temperature for the time specified by the particular reaction (typically short, e.g., 10-20 minutes)[4].

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the polyhydroquinoline product. This method is noted for its high yields and simple procedure[4].

-

Applications in Research and Development

The unique properties of cupric perchlorate hexahydrate make it a valuable tool in various research domains.

-

Catalysis: It serves as an efficient catalyst in numerous organic reactions, promoting faster reaction rates and higher yields[3]. Its application in the four-component synthesis of polyhydroquinolines under ultrasound irradiation highlights its role in advancing green chemistry protocols[4].

-

Electrochemistry: The compound is used as an electrolyte in the development of energy storage systems like batteries and supercapacitors[3].

-

Material Science: It is employed in the synthesis of advanced materials, including conductive polymers and nanocomposites that are vital for electronic applications[3].

-

Biochemical Research: Copper(II) complexes, including those derived from cupric perchlorate, are studied for their catalytic activity in processes like the oxidative cleavage of DNA, which has implications for developing new tools for DNA analysis and manipulation.

References

- 1. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Cupric perchlorate hexahydrate | Cl2CuH12O14 | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. scbt.com [scbt.com]

- 10. Copper(II) perchlorate hexahydrate Cupric perchlorate hexahydrate [sigmaaldrich.com]

- 11. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. COPPER(II) PERCHLORATE HEXAHYDRATE | 10294-46-9 [chemicalbook.com]

- 14. dspace.rri.res.in [dspace.rri.res.in]

An In-depth Technical Guide to the Molecular Structure of Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. The information is compiled from crystallographic studies and is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state architecture.

Crystallographic and Structural Data

The molecular structure of cupric perchlorate hexahydrate has been elucidated primarily through single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic system with the space group P2(1)/c.[1][3] Key crystallographic and structural parameters are summarized in the tables below.

Crystal Data

| Parameter | Value |

| Formula | Cu(ClO₄)₂·6H₂O |

| Molecular Weight | 370.54 g/mol [1][4][5] |

| Crystal System | Monoclinic[1][3] |

| Space Group | P2(1)/c[1][3] |

| Unit Cell Dimensions | a = 5.137(1) Åb = 22.991(3) Åc = 13.849(2) Åβ = 90.66(1)°[1] |

| Unit Cell Volume (V) | 1635.4(4) ų[1] |

| Formula Units per Cell (Z) | 6[1][3] |

| Calculated Density (Dx) | 2.26 g/cm³[1] |

| Radiation | Mo Kα (λ = 0.71069 Å)[1] |

| Temperature | 296 K[1] |

Coordination Environment of Copper(II)

The crystal structure reveals two crystallographically independent copper(II) ions.[1] Each copper ion is coordinated by six water molecules, forming a distorted octahedral [Cu(H₂O)₆]²⁺ complex.[1] This coordination is a hallmark of many hydrated copper(II) salts.

| Bond | Mean Distance (Å) |

| Cu–O | 2.18[3] |

Perchlorate Group Geometry

There are three distinct perchlorate (ClO₄⁻) anions in the asymmetric unit.[1] These anions exhibit a slightly distorted tetrahedral geometry.[1]

| Bond | Observed Mean Distance (Å) | Corrected for Rigid-Body Motion (Å) |

| Cl–O | 1.429(5)[1] | 1.453(6)[1] |

| O–O | 2.333(8)[1] | 2.372(8)[1] |

Hydrogen Bonding Network

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice. These interactions occur between the coordinated water molecules of the [Cu(H₂O)₆]²⁺ octahedra, between the water molecules and the oxygen atoms of the perchlorate anions, and also within the coordination octahedra themselves.[1] This intricate network of hydrogen bonds links all the constituent ions and molecules into a stable three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of cupric perchlorate hexahydrate is achieved through the following experimental workflow:

-

Crystal Growth and Selection: Single crystals of cupric perchlorate hexahydrate are grown, often by slow evaporation of an aqueous solution.[6] A suitable single crystal is carefully selected and mounted on a goniometer head. Due to the hygroscopic nature of the compound, crystals are typically sealed in a Lindemann glass capillary.[3][6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected using monochromatic X-ray radiation, typically Mo Kα, at a controlled temperature (e.g., 296 K).[1] A series of diffraction patterns are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the heavier atoms (Cu, Cl). Subsequent refinement using least-squares methods allows for the determination of the positions of the lighter atoms (O, H).[3] The final model is evaluated based on agreement factors (e.g., R-factor).[1]

Visualizations

Coordination Environment of the Copper(II) Ion

Caption: Distorted octahedral coordination of a central Cu²⁺ ion by six water molecules.

Relationship between Structural Components

Caption: Interplay of ionic units and hydrogen bonding leading to the crystal lattice.

References

- 1. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COPPER(II) PERCHLORATE HEXAHYDRATE | 10294-46-9 [chemicalbook.com]

- 3. dspace.rri.res.in [dspace.rri.res.in]

- 4. scbt.com [scbt.com]

- 5. Copper(II) perchlorate hexahydrate Cupric perchlorate hexahydrate [sigmaaldrich.com]

- 6. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for Cupric Perchlorate Hexahydrate in Huisgen Cycloaddition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high yields, mild reaction conditions, and exceptional functional group tolerance. While various copper sources have been explored, cupric perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) presents itself as a readily available and effective copper(II) precursor for this transformation. These application notes provide detailed protocols and supporting data for the use of cupric perchlorate hexahydrate as a catalyst in the Huisgen cycloaddition reaction.

Cupric perchlorate hexahydrate serves as a source of Cu(II) ions, which are reduced in situ to the active Cu(I) catalytic species. This reduction is typically accomplished using a mild reducing agent, most commonly sodium ascorbate. The versatility of this system allows for its application in a wide range of solvent systems, including aqueous media, making it suitable for bioconjugation and other applications in drug development.

Data Presentation

The following tables summarize typical quantitative data for Huisgen cycloaddition reactions catalyzed by copper salts, which can be used as a starting point for optimization when using cupric perchlorate hexahydrate.

Table 1: General Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Range/Value | Notes |

| Reactants | ||

| Azide Concentration | 0.01 - 1.0 M | |

| Alkyne Concentration | 0.01 - 1.0 M | |

| Azide to Alkyne Molar Ratio | 1:1 to 1.2:1 | A slight excess of one reactant can drive the reaction to completion. |

| Catalyst System | ||

| Cu(ClO₄)₂·6H₂O Loading | 1 - 10 mol% | Higher loading may be necessary for less reactive substrates. |

| Sodium Ascorbate | 1 - 2 equivalents relative to Cu(II) | Freshly prepared solution is recommended. |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN | The choice of solvent depends on the solubility of the substrates. |

| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature. |

| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC or LC-MS. |

| Yields | ||

| Product Yield | 80 - 99% | Yields are typically high and the product is often pure after simple workup. |

Table 2: Comparison of Copper Catalysts in Azide-Alkyne Cycloadditions

| Copper Salt | Typical Catalyst Loading (mol%) | Relative Reactivity | Notes |

| CuSO₄·5H₂O | 1 - 5 | High | Most commonly used, requires a reducing agent.[1][2] |

| CuI | 1 - 10 | High | Cu(I) source, no reducing agent needed but sensitive to oxidation. |

| CuBr | 1 - 10 | Moderate | |

| CuCl | 1 - 10 | Moderate | |

| Cu(ClO₄)₂·6H₂O | 1 - 10 | High | Effective Cu(II) precursor, requires a reducing agent. The perchlorate anion may influence reaction kinetics. [3] |

Experimental Protocols

Protocol 1: General Procedure for Cupric Perchlorate Hexahydrate Catalyzed Huisgen Cycloaddition

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole using cupric perchlorate hexahydrate as the catalyst precursor.

Materials:

-

Azide derivative

-

Terminal alkyne derivative

-

Cupric perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and deionized water (10 mL). Stir the solution until all reactants are fully dissolved.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in deionized water (1 mL). In another vial, dissolve cupric perchlorate hexahydrate (0.05 mmol, 5 mol%) in deionized water (1 mL).

-